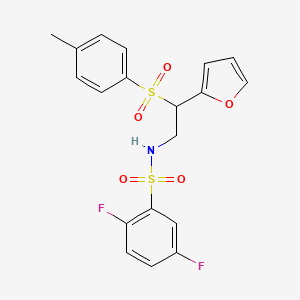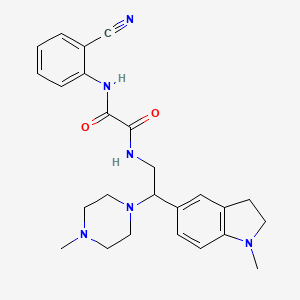![molecular formula C16H16ClN3O3 B2800714 2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094697-11-5](/img/structure/B2800714.png)
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215, and it belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors. The purpose of
作用機序
The mechanism of action of ACY-1215 involves the selective inhibition of HDAC6. HDAC6 is a class IIb HDAC that primarily deacetylates non-histone proteins such as tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, ACY-1215 promotes the accumulation of acetylated proteins, leading to the induction of apoptosis in cancer cells. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer drugs such as bortezomib and lenalidomide. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. ACY-1215 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of ACY-1215 is its selectivity for HDAC6, which reduces the risk of off-target effects. Additionally, ACY-1215 has been shown to have synergistic effects with other anticancer drugs, which could enhance its therapeutic potential. However, one limitation of ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term safety and efficacy of ACY-1215 in humans have not yet been established.
将来の方向性
There are several potential future directions for research on ACY-1215. One direction is to investigate the safety and efficacy of ACY-1215 in clinical trials for the treatment of multiple myeloma and other types of cancer. Another direction is to explore the potential of ACY-1215 as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis and formulation of ACY-1215 to improve its solubility and bioavailability. Finally, additional studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of ACY-1215.
合成法
The synthesis of ACY-1215 involves the reaction of 2-(3-acetylphenoxy)propanoic acid with 5-chloropyrazin-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography to obtain ACY-1215 in high purity.
科学的研究の応用
ACY-1215 has potential applications in scientific research, particularly in the field of cancer research. HDAC6 is an enzyme that plays a role in the regulation of gene expression and protein function. In cancer cells, HDAC6 is overexpressed, leading to abnormal cell growth and proliferation. ACY-1215 selectively inhibits HDAC6, leading to the accumulation of acetylated proteins that can trigger apoptosis (programmed cell death) in cancer cells. ACY-1215 has been shown to be effective in preclinical studies of multiple myeloma, a type of blood cancer.
特性
IUPAC Name |
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-14(6-12)23-11(2)16(22)20-8-13-7-19-15(17)9-18-13/h3-7,9,11H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGQWFPRTUTBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=N1)Cl)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2800631.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)



![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)